molecular formula C12H13N3O2S B7745863 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid

Cat. No.: B7745863
M. Wt: 263.32 g/mol
InChI Key: VQMZQWICFVZKMK-ZSOIEALJSA-N
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Description

4-[(Z)-(Prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid is a benzoic acid derivative featuring a hydrazinylidene moiety substituted with a prop-2-enylcarbamothioyl group in the Z configuration. This compound’s structure includes:

  • A benzoic acid core, providing a carboxylic acid functional group for hydrogen bonding or salt formation.
  • A prop-2-enylcarbamothioyl substituent (–SC(NH2)=N–CH₂–CH=CH₂), contributing sulfur-based reactivity and stereoelectronic effects due to the Z configuration.

Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELXL being widely employed for refinement .

Properties

IUPAC Name

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-7-13-12(18)15-14-8-9-3-5-10(6-4-9)11(16)17/h2-6,8H,1,7H2,(H,16,17)(H2,13,15,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMZQWICFVZKMK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using potassium permanganate (KMnO4) to form carboxylic acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol. Substitution reactions can occur at the benzoic acid moiety, where electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex organic molecules. In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties . In medicine, it could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets or pathways. Additionally, the compound may have industrial applications, such as in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the benzoic acid moiety may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the provided evidence:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
4-[(Z)-(Prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid (Target) C₁₂H₁₄N₃O₂S –SC(NH₂)=N–CH₂–CH=CH₂ (Z-configuration), –COOH 279.33 Thioamide group, Z-configuration, conjugated system for π-π interactions
4-{[Benzyl(propan-2-yl)amino]methyl}benzoic acid C₁₈H₂₁NO₂ –CH₂–N(CH₂Ph)(CH(CH₃)₂), –COOH 283.36 Bulky tertiary amine, lipophilic benzyl group
4-[(2Z)-2-[1-(4-Bromophenyl)ethylidene]hydrazinyl]benzoic acid C₁₅H₁₂BrN₂O₂ –NH–N=C(CH₂–C₆H₄Br), –COOH 332.18 Bromophenyl group, planar hydrazine moiety, halogen-enhanced electronic effects

Key Comparative Insights

Electronic and Steric Effects
  • The Z configuration restricts rotation, stabilizing specific conformations .
  • 4-{[Benzyl(propan-2-yl)amino]methyl}benzoic Acid : The bulky benzyl and isopropyl groups increase steric hindrance, likely reducing solubility in polar solvents but improving membrane permeability in biological systems.

Crystallographic and Computational Insights

  • X-ray studies of similar hydrazinylidene derivatives reveal planar geometries, facilitating stacking interactions in crystal lattices .
  • Computational modeling predicts the target compound’s thioamide group to exhibit stronger hydrogen-bond acceptor capacity (via sulfur) compared to oxygen-based amides .

Biological Activity

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid is a compound of interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. A study focusing on similar compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound could potentially serve as an antimicrobial agent .

Anticancer Properties

Several derivatives of benzoic acid have shown promise in anticancer research. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines by activating proteasome and autophagy pathways. This suggests that this compound may also exhibit cytotoxic effects against cancer cells through similar mechanisms .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were highlighted in studies exploring its ability to modulate immune responses. For instance, related benzoic acid derivatives have been shown to increase the population of regulatory T-cells (CD4+ Tregs), which play a critical role in controlling inflammation . This suggests that this compound may also enhance Treg populations and reduce inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that the compound can activate key pathways involved in protein degradation and cellular homeostasis. Specifically, it has been shown to enhance the activity of cathepsins B and L, which are crucial for lysosomal function and protein turnover .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryIncreased CD4+ Treg populations
Proteasome ActivationEnhanced activity of proteasome and lysosomal enzymes

Case Studies

  • Antimicrobial Study : A study conducted on various benzoic acid derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Analysis : In a comparative analysis of several benzoic acid derivatives, the compound was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. Results indicated a notable reduction in cell viability, supporting its potential as an anticancer agent.

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